molecular formula C8H11F3O2 B14423346 2,4-Octanedione, 1,1,1-trifluoro- CAS No. 81944-89-0

2,4-Octanedione, 1,1,1-trifluoro-

Cat. No.: B14423346
CAS No.: 81944-89-0
M. Wt: 196.17 g/mol
InChI Key: IMVVIEDQKQSPCS-UHFFFAOYSA-N
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Description

2,4-Octanedione, 1,1,1-trifluoro-: is a fluorinated diketone compound with the molecular formula C10H15F3O2 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups significantly alters its reactivity and stability compared to non-fluorinated diketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,4-octanedione with trifluoromethylating agents under controlled conditions

Industrial Production Methods: Industrial production of 2,4-Octanedione, 1,1,1-trifluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced equipment and techniques ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2,4-Octanedione, 1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,4-Octanedione, 1,1,1-trifluoro- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies and as a probe in various biological assays.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Octanedione, 1,1,1-trifluoro- involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action depend on the specific application and target molecules.

Comparison with Similar Compounds

  • 2,4-Pentanedione, 1,1,1-trifluoro-
  • 2,4-Hexanedione, 1,1,1-trifluoro-
  • 2,4-Heptanedione, 1,1,1-trifluoro-

Comparison: 2,4-Octanedione, 1,1,1-trifluoro- is unique due to its longer carbon chain compared to similar compounds like 2,4-pentanedione, 1,1,1-trifluoro-. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of trifluoromethyl groups in all these compounds imparts similar electronic effects, but the differences in chain length can lead to variations in their applications and behavior in different environments.

Properties

CAS No.

81944-89-0

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

1,1,1-trifluorooctane-2,4-dione

InChI

InChI=1S/C8H11F3O2/c1-2-3-4-6(12)5-7(13)8(9,10)11/h2-5H2,1H3

InChI Key

IMVVIEDQKQSPCS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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